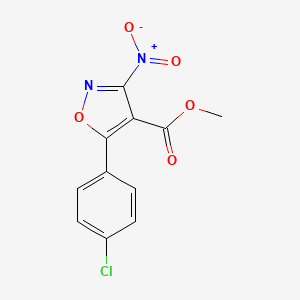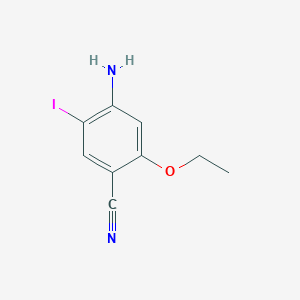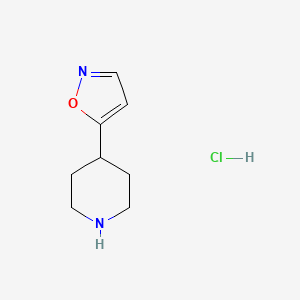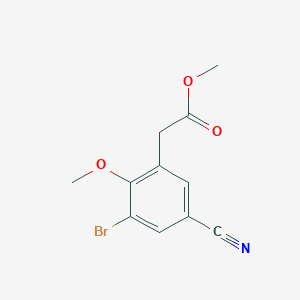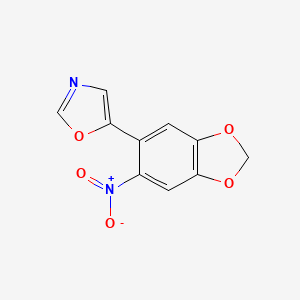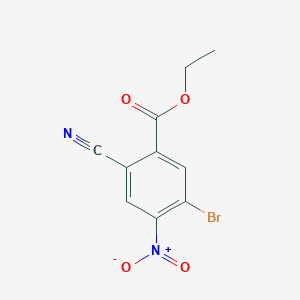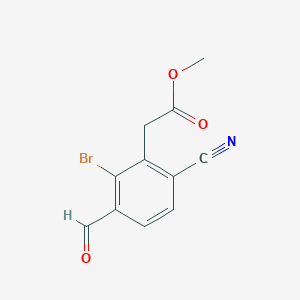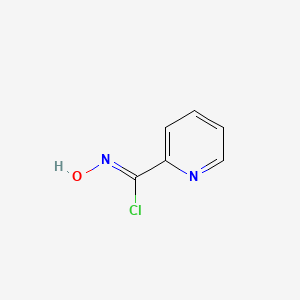
N-Hydroxypicolinimidoyl chloride
Übersicht
Beschreibung
N-Hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a monoisotopic mass of 156.009033 Da . It is used in research and development .
Synthesis Analysis
The synthesis of N-Hydroxypicolinimidoyl chloride involves several steps. The compound is stored in an inert atmosphere at 2-8°C . The yield of the reaction is 87.1% when N-chloro-succinimide is added to a mixture of compound 288a in DMF at 20 °C . The reaction mixture is then concentrated, and the residue is poured into water. The aqueous phase is extracted with ethyl acetate, and the combined organic phase is washed with brine, dried with anhydrous Na2SO4, filtered, and concentrated in vacuum to give the intermediate compound 288b .Molecular Structure Analysis
The molecular structure of N-Hydroxypicolinimidoyl chloride is represented by the formula C6H5ClN2O . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
N-Hydroxypicolinimidoyl chloride is a white to light-yellow powder or crystals . The compound has a molecular weight of 156.57 .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis N-Hydroxypicolinimidoyl chloride was used in copper-catalyzed hydroxylation of aryl iodides, bromides, or chlorides, facilitating direct transformation to phenols and alkyl aryl ethers. The process exhibited high functional group tolerance and excellent selectivity (Yang et al., 2011).
Ligands in Catalytic Coupling 6-Hydroxypicolinamide ligands, closely related to N-Hydroxypicolinimidoyl chloride, effectively supported Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines. This demonstrates the compound's relevance in facilitating complex catalytic processes (Bernhardson et al., 2019).
Analytical Chemistry
Electrochemical Sensor Development N-Hydroxypicolinimidoyl chloride's analog was used in creating a silsesquioxane polymer that stabilized gold nanoparticles, subsequently used in sensors for detecting nitrophenol isomers. This implies the compound's potential in analytical chemistry and sensor development (Silva et al., 2014).
Chemosensor for Cystic Fibrosis Diagnosis A hydrophilic polymeric film incorporating a similar compound to N-Hydroxypicolinimidoyl chloride was used for detecting and quantifying chloride in human sweat. The film's high fluorescence decreased in the presence of chloride, offering a novel approach for diagnosing cystic fibrosis (Vallejos et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2Z)-N-hydroxypyridine-2-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPHBYKYXWYOZ-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425437 | |
| Record name | 2-Pyridinecarboximidoyl chloride, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxypicolinimidoyl chloride | |
CAS RN |
69716-28-5 | |
| Record name | 2-Pyridinecarboximidoyl chloride, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)

